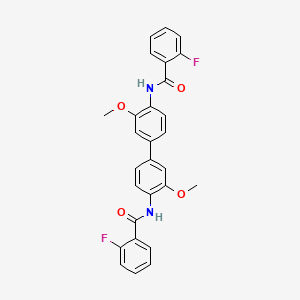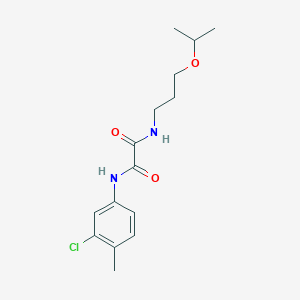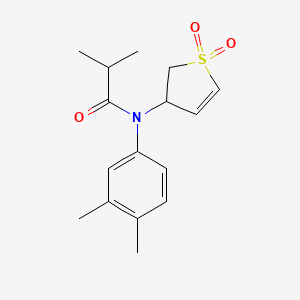
3,4,5-trimethoxy-N-(3-methylbenzyl)benzamide
Descripción general
Descripción
3,4,5-trimethoxy-N-(3-methylbenzyl)benzamide, also known as TMB or TMK-688, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMB belongs to the class of benzamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(3-methylbenzyl)benzamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of proteins such as p53 and Bcl-2, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-trimethoxy-N-(3-methylbenzyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, this compound has some limitations as well. It is relatively expensive compared to other research tools, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research on 3,4,5-trimethoxy-N-(3-methylbenzyl)benzamide. One area of interest is the development of this compound derivatives with improved efficacy and specificity. Another area of interest is the investigation of the role of this compound in the regulation of immune function. This compound has also been shown to exhibit anti-angiogenic properties, and future research could explore its potential in the treatment of diseases such as cancer. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising research tool with a wide range of potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has several advantages as a research tool, but it is relatively expensive and its mechanism of action is not fully understood. Future research on this compound could explore its potential in the treatment of various diseases and provide valuable insights into its pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(3-methylbenzyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. This compound has been investigated for its role in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[(3-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-13(8-12)11-19-18(20)14-9-15(21-2)17(23-4)16(10-14)22-3/h5-10H,11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIZQVSQTPLVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4683792.png)
![N-{4-[(2-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4683804.png)


![3-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B4683816.png)

![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4683830.png)

![1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4683840.png)
![N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4683845.png)
![4-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B4683850.png)
![1-methyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4683858.png)
![methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-[2-(4-morpholinyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4683868.png)